6-Bromo-3-hydroxy-3-methylindolin-2-one
Description
Properties
IUPAC Name |
6-bromo-3-hydroxy-3-methyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRQAUGYEAXYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216260 | |
| Record name | 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-65-8 | |
| Record name | 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Bromination
- Indoline or indolin-2-one derivatives serve as the core scaffolds.
- Bromination is achieved using brominating agents that selectively introduce bromine at the 6-position on the aromatic ring.
- Reaction conditions such as solvent choice (e.g., methanol or dichloromethane), temperature control (room temperature to reflux), and reaction time are critical for regioselectivity and to prevent polybromination.
Hydroxylation and Methylation at Position 3
- The 3-position hydroxyl and methyl groups are introduced via nucleophilic addition to the carbonyl at position 2 or by direct substitution reactions.
- Hydroxylation can be facilitated by using hydroxide sources or via oxidation of suitable intermediates.
- Methylation may be performed by employing methylating agents or by starting from 3-methylindoline derivatives.
- These steps often require careful control of pH and temperature to avoid side reactions and to ensure the stability of the hydroxy group.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Indoline derivative + brominating agent (e.g., N-bromosuccinimide) | Electrophilic bromination at 6-position | High regioselectivity; reaction at room temperature or mild heating |
| 2 | Introduction of methyl group at 3-position via methylation or starting from 3-methylindoline | Alkylation or use of methylated precursor | Controlled to avoid over-alkylation |
| 3 | Hydroxylation at 3-position | Use of hydroxide or oxidation reagents | Hydroxy group introduced with high selectivity |
| 4 | Purification | Column chromatography or recrystallization | Ensures compound purity for characterization |
This general procedure is adapted from synthetic protocols for substituted indolinones, reflecting the critical steps for this compound.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, especially the presence of the bromine substituent and hydroxy/methyl groups at the 3-position.
- Mass spectrometry (MS) validates molecular weight (242.07 g/mol).
- Chromatographic methods (e.g., flash chromatography) are employed for purification.
- These techniques ensure the integrity and purity of the synthesized compound.
Comparative Summary of Preparation Parameters
| Parameter | Typical Conditions for this compound |
|---|---|
| Starting material | Indoline or 3-methylindoline derivatives |
| Bromination agent | N-bromosuccinimide (NBS) or equivalent |
| Solvent | Methanol, dichloromethane, or other aprotic solvents |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction time | Several hours to overnight |
| Purification | Column chromatography, recrystallization |
| Yield | Moderate to high, dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-hydroxy-3-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-3-methylindolin-2-one.
Reduction: Formation of 3-hydroxy-3-methylindolin-2-one.
Substitution: Formation of various substituted indolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-hydroxy-3-methylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxy-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS: 158326-85-3)
- Structure : Features a dihydroindole core (partially saturated) with two methyl groups at the 3-position.
- Key Differences : The absence of a hydroxy group and the saturated C2–C3 bond reduce planarity compared to the fully unsaturated indolin-2-one scaffold.
- The methyl groups enhance steric bulk, possibly affecting solubility .
5-Bromo-3-ethoxymethyleneindolin-2-one (Compound 5, Scheme 2)
- Structure : Contains an ethoxymethylene substituent at the 3-position instead of hydroxy-methyl.
- Key Differences : The ethoxymethylene group introduces an exocyclic double bond with an E configuration (confirmed via $^3J$(H,C) coupling constants = 4 Hz) .
- Implications : The electron-withdrawing ethoxy group may alter electronic distribution, affecting reactivity in nucleophilic additions. However, synthetic challenges (29% yield for related compounds) highlight instability or purification issues .
6-Bromo-1H-indole-2,3-dione
- Structure : Features a 2,3-dione moiety, replacing the hydroxy and methyl groups.
- Key Differences : The dione group increases hydrogen-bonding capacity and acidity (pKa ~3–4 for α-ketoamides), enhancing solubility in polar solvents .
- Implications : This structure is more likely to engage in protein interactions via H-bonding, making it a candidate for enzyme inhibition studies.
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one
- Structure : A dimeric indolin-2-one with conjugated double bonds and dual bromine atoms.
- Key Differences : Extended conjugation enhances absorption in the visible spectrum, suggesting applications in organic electronics or photodynamic therapy .
- Implications : The dimeric structure may exhibit unique photophysical properties but lacks the hydroxy-methyl substituent’s steric effects .
Biological Activity
6-Bromo-3-hydroxy-3-methylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been investigated for its potential applications in treating various diseases, including cancer and infectious diseases. Understanding its biological activity is crucial for developing therapeutic strategies.
Anticancer Properties
Research has shown that this compound exhibits notable anticancer activity. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways, particularly those related to the cell cycle and apoptosis regulation.
The compound's mechanism involves:
- Inhibition of Cell Proliferation : It influences gene expression related to cell cycle regulation, leading to cell cycle arrest.
- Induction of Apoptosis : The compound activates apoptotic pathways, which can be mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent.
Case Study: Antibacterial Effects
In vitro studies have shown that this compound exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance:
- Staphylococcus aureus : MIC = 50 µg/mL
- Escherichia coli : MIC = 75 µg/mL
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has been explored for:
- Antioxidant Activity : The compound displays free radical scavenging ability, which may contribute to its protective effects in cellular models.
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Summary of Biological Activities
Case Studies Highlighting Efficacy
- Anticancer Study : In a controlled study, this compound was administered to human cervical cancer (HeLa) cells, resulting in a significant reduction in cell viability (IC50 = 30 µg/mL) after 48 hours of treatment.
- Antibacterial Evaluation : A series of experiments tested the compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with a reduction in bacterial load by over 90% at concentrations above 50 µg/mL.
Q & A
Q. What are the established synthetic routes for 6-Bromo-3-hydroxy-3-methylindolin-2-one, and how are intermediates validated?
Methodological Answer: Synthesis typically involves multi-step protocols starting from brominated indole precursors. For example:
- Bromination : Introduce bromine at the 6-position of a pre-functionalized indolinone scaffold using N-bromosuccinimide (NBS) under controlled conditions .
- Hydroxylation and Methylation : Optimize reaction conditions (e.g., temperature, solvent polarity) for hydroxyl group introduction at C3, followed by alkylation for methyl group incorporation.
- Intermediate Validation : Use H/C NMR to confirm regioselectivity and LC-MS to verify molecular weights. For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation .
Q. How is the purity and structural integrity of this compound assessed in academic settings?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns to quantify purity (>95% threshold) .
- Spectroscopy : H NMR (DMSO-d6) to confirm proton environments (e.g., hydroxyl proton at δ 10–12 ppm, methyl protons at δ 1.2–1.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak ([M+H] or [M–H]) with <5 ppm error .
Q. What crystallographic parameters are critical for resolving the structure of this compound?
Methodological Answer: SCXRD studies require:
- Data Collection : High-resolution (<1.0 Å) datasets at low temperature (e.g., 153 K) to minimize thermal motion artifacts .
- Refinement : Use SHELXL for small-molecule refinement, with attention to anisotropic displacement parameters for bromine atoms .
- Validation : Check R-factor convergence (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .
| Key Crystallographic Metrics | Values |
|---|---|
| R-factor (observed data) | ≤0.061 |
| wR-factor (all data) | ≤0.172 |
| Mean C–C bond length deviation | 0.003–0.004 Å |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for brominated indolinones?
Methodological Answer:
- Comparative Analysis : Overlay unit cell parameters (e.g., bond angles, torsion angles) from multiple studies. For example, compare C3–O bond lengths in 6-Bromo-3-hydroxy derivatives (1.36–1.41 Å) to identify outliers .
- Statistical Validation : Apply Hamilton’s R-factor ratio test to assess significance of structural deviations.
- Dynamic Effects : Consider temperature-dependent crystallography (100–300 K) to evaluate thermal expansion or conformational flexibility .
Q. What strategies optimize crystallization of this compound for high-quality diffraction data?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM:MeOH 1:2) to promote slow nucleation.
- Additive Engineering : Introduce trace additives (e.g., ionic liquids) to stabilize crystal packing via halogen bonding (Br···O/N interactions) .
- Cryoprotection : Flash-cool crystals in liquid N2 with glycerol or paraffin oil to prevent ice formation during data collection .
Q. How do substituent effects (e.g., bromine, methyl groups) influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials (ESP) and identify electrophilic regions altered by bromine’s electron-withdrawing effect .
- Experimental Probes : Use UV-Vis spectroscopy to track λmax shifts in polar solvents, correlating with charge-transfer transitions involving the bromine substituent .
- Reactivity Studies : Compare nucleophilic substitution rates (e.g., SNAr at C6) between 6-Bromo and non-brominated analogs to quantify steric/electronic impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
